Cas no 2612-72-8 (2-(pyridin-3-yl)-1,3-benzothiazole)

2-(pyridin-3-yl)-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- Benzothiazole,2-(3-pyridinyl)-
- 2-pyridin-3-yl-1,3-benzothiazole
- 2-PYRIDIN-3-YL-BENZOTHIAZOLE
- 2-(3-pyridinyl)-1,3-benzothiazole
- 2-(3-pyridinyl)benzothiazole
- 2-(3-pyridyl)-1,3-benzothiazole
- 2-(3-Pyridyl)benzothiazole
- 2-(pyridin-3-yl)-1,3-benzothiazole
- 2-(pyridin-3-yl)benzo[d]thiazole
- 2-pyridin-3-ylbenzothiazole
- 3-(2-benzothiazolyl)pyridine
- Maybridge3_003054
- NSC37812
- 2612-72-8
- HMS1439K18
- SR-01000394317-2
- CS-0316292
- IDI1_014441
- starbld0023395
- SCHEMBL221183
- DTXSID40284584
- Benzothiazole, 2-(3-pyridyl)-
- SR-01000394317-1
- CCG-56013
- SMR000289461
- BB 0245777
- MLS000738168
- MUDNLVWBCWZIMA-UHFFFAOYSA-N
- VS-01422
- NSC-37812
- Cambridge id 5249985
- AKOS000298416
- AB00076696-01
- SR-01000394317
- HMS2744B17
- CBDivE_011575
- Benzothiazole, 2-(3-pyridinyl)-
- MLS000765356
- MFCD00579075
- CHEMBL1440893
-
- インチ: InChI=1S/C12H8N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H
- InChIKey: MUDNLVWBCWZIMA-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C2=NC3=CC=CC=C3S2)C=N1
計算された属性
- せいみつぶんしりょう: 212.04100
- どういたいしつりょう: 212.041
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 54Ų
じっけんとくせい
- 密度みつど: 1.288
- ふってん: 386°Cat760mmHg
- フラッシュポイント: 183.8°C
- 屈折率: 1.693
- PSA: 54.02000
- LogP: 3.35830
2-(pyridin-3-yl)-1,3-benzothiazole セキュリティ情報
2-(pyridin-3-yl)-1,3-benzothiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(pyridin-3-yl)-1,3-benzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P994338-10mg |
2-(pyridin-3-yl)-1,3-benzothiazole |
2612-72-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | P994338-50mg |
2-(pyridin-3-yl)-1,3-benzothiazole |
2612-72-8 | 50mg |
$ 95.00 | 2022-06-03 | ||
A2B Chem LLC | AB29107-1g |
Benzothiazole, 2-(3-pyridinyl)- |
2612-72-8 | 1g |
$339.00 | 2023-12-31 | ||
TRC | P994338-100mg |
2-(pyridin-3-yl)-1,3-benzothiazole |
2612-72-8 | 100mg |
$ 160.00 | 2022-06-03 | ||
A2B Chem LLC | AB29107-5g |
Benzothiazole, 2-(3-pyridinyl)- |
2612-72-8 | 5g |
$928.00 | 2023-12-31 |
2-(pyridin-3-yl)-1,3-benzothiazole 関連文献
-
Débora Pereira Araujo,Vinicius Stefano Santos Morais,?ngelo de Fátima,Luzia Valentina Modolo RSC Adv. 2015 5 28814
2-(pyridin-3-yl)-1,3-benzothiazoleに関する追加情報
2-(pyridin-3-yl)-1,3-benzothiazole: A Promising Compound in Biomedical Research
The compound 2-(pyridin-3-yl)-1,3-benzothiazole, also known by its CAS number CAS NO 2612-72-8, has garnered significant attention in the biomedical research community due to its unique structural properties and potential applications. This heterocyclic compound belongs to the family of thiazoles, which are widely recognized for their diverse biological activities. The combination of a pyridine ring and a benzothiazole moiety renders this compound particularly interesting for drug discovery and development.
Recent studies have highlighted the importance of benzothiazole derivatives in targeting various pharmacological pathways. The presence of the pyridin-3-yl group in 2-(pyridin-3-yl)-1,3-benzothiazole contributes to its unique electronic and steric properties, which can influence its binding affinity to molecular targets. This structural feature is believed to enhance the compound's ability to modulate specific receptors and enzymes, making it a valuable candidate for exploring therapeutic applications.
One of the most promising avenues of research involving 2-(pyridin-3-yl)-1,3-benzothiazole is its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT pathway, which plays a critical role in cancer progression and metastasis.
Furthermore, 2-(pyridin-3-yl)-1,3-benzothiazole has shown remarkable activity in the context of antimicrobial resistance. With the growing concern over antibiotic-resistant pathogens, there is a pressing need for novel compounds that can effectively combat infections. This compound's ability to disrupt bacterial biofilm formation and enhance the efficacy of existing antibiotics positions it as a potential solution to this global health challenge.
Another area of active research is the exploration of 2-(pyridin-3-yl)-1,3-benzothiazole in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Studies have indicated that this compound may possess neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, its ability to modulate dopaminergic signaling makes it a promising candidate for addressing the symptoms of Parkinson's disease.
The synthesis and optimization of 2-(pyridin-3-yl)-1,3-benzothiazole have been extensively studied to improve its pharmacokinetic properties. Researchers have successfully developed various analogs with enhanced solubility, stability, and bioavailability, which are critical factors for advancing this compound into clinical trials. These efforts underscore the potential of benzothiazole-based drugs as a new class of therapeutic agents.
In conclusion, 2-(pyridin-3-yl)-1,3-benzothiazole, identified by its CAS number CAS NO 2612-72-8, represents a significant advancement in the field of biomedical research. Its unique structure, coupled with its diverse biological activities, positions it as a versatile tool for addressing a wide range of diseases. As research continues to unravel its full potential, this compound is poised to make a meaningful impact on the development of novel therapies.
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